3-(1-Benzylpiperidin-3-yl)propan-1-ol
Description
Contextualization of Piperidine (B6355638) Derivatives in Organic Chemistry
Piperidine is a heterocyclic amine consisting of a six-membered ring with five methylene bridges and one amine bridge. wikipedia.org This fundamental structure is a prevalent motif in a vast array of natural products, particularly alkaloids, and synthetic molecules. wikipedia.orgresearchgate.netnih.gov In the realm of organic chemistry, piperidine and its derivatives are recognized for their versatility. They are commonly employed as solvents and bases in chemical reactions. wikipedia.orgijnrd.org For instance, piperidine is widely used to convert ketones into enamines, which are key intermediates in carbon-carbon bond-forming reactions like the Stork enamine alkylation. wikipedia.org
The significance of the piperidine scaffold extends prominently into medicinal chemistry, where it is considered a "privileged structure". researchgate.netmdpi.com This term reflects its frequent appearance in the structures of pharmacologically active compounds across more than twenty classes of pharmaceuticals. researchgate.netnih.gov The broad pharmacological spectrum of piperidine derivatives includes applications as anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, and antipsychotic agents. ijnrd.orgycdehongchem.com Their utility is also evident in the agrochemical industry for the formulation of pesticides and herbicides and in material science as additives to enhance the properties of polymers. ycdehongchem.com The adaptability of the piperidine ring allows for substitution at various positions, enabling chemists to modulate the molecule's physicochemical properties and biological activity, making it a cornerstone for drug design and development. researchgate.net
Significance of the 1-Benzylpiperidine (B1218667) Moiety in Synthetic Design
The 1-benzylpiperidine (N-BP) moiety is a specific and highly significant structural motif frequently incorporated in the design of new bioactive molecules. nih.govresearchgate.net This structural unit is characterized by a piperidine ring where the nitrogen atom is substituted with a benzyl (B1604629) group. Its prevalence in drug discovery is attributed to its unique combination of structural flexibility and three-dimensional character. nih.govresearchgate.net Medicinal chemists often utilize the N-BP motif as a versatile tool to systematically modify and fine-tune the efficacy and ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound. nih.govresearchgate.net
A key feature of the N-benzylpiperidine scaffold is its ability to engage in crucial cation-π interactions with biological targets, such as enzymes and receptors. nih.govresearchgate.net The benzyl group's aromatic ring can interact with cationic or electron-deficient residues in a protein's active site, which can significantly enhance binding affinity. Furthermore, the N-BP moiety serves as an important intermediate and building block in the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders. chemimpex.com Its unique properties facilitate the exploration of new pathways in drug development, especially in the fields of neuropharmacology. chemimpex.com The presence of this moiety in numerous approved drugs and clinical candidates underscores its importance and utility in synthetic and medicinal chemistry. nih.govresearchgate.net
Research Rationale for 3-(1-Benzylpiperidin-3-yl)propan-1-ol
The specific research interest in this compound stems from the strategic combination of the well-established 1-benzylpiperidine pharmacophore with a flexible propanol (B110389) side chain. While detailed studies on this exact molecule are not extensively published, the rationale for its synthesis and investigation can be inferred from research on closely related analogues. The 1-benzylpiperidine core is a known constituent of compounds targeting the central nervous system, including potent acetylcholinesterase (AChE) inhibitors, which are relevant in the study of Alzheimer's disease. nih.govresearchgate.net
The addition of a 3-hydroxypropyl (propan-1-ol) group at the 3-position of the piperidine ring introduces several key features for structure-activity relationship (SAR) studies. This side chain provides conformational flexibility and introduces a terminal hydroxyl group. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in a biological target, thereby influencing binding affinity and selectivity. The length and nature of this linker can be critical in positioning the core moiety for optimal interaction.
Therefore, the research rationale for synthesizing and evaluating this compound is likely driven by the exploration of novel chemical space for potential therapeutic agents. It serves as a molecular probe to understand how the introduction of a flexible, hydrogen-bonding side chain to the 3-position of the N-benzylpiperidine scaffold impacts its interaction with biological targets. This exploration is part of a broader effort in medicinal chemistry to develop new molecules with improved potency, selectivity, and pharmacokinetic profiles, likely for applications in neuropharmacology.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-3-yl)propan-1-ol |
InChI |
InChI=1S/C15H23NO/c17-11-5-9-15-8-4-10-16(13-15)12-14-6-2-1-3-7-14/h1-3,6-7,15,17H,4-5,8-13H2 |
InChI Key |
ZTERDKJWBBPKCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CCCO |
Origin of Product |
United States |
Synthetic Methodologies for 3 1 Benzylpiperidin 3 Yl Propan 1 Ol and Analogues
Retrosynthetic Approaches to the 3-(1-Benzylpiperidin-3-yl)propan-1-ol Scaffold
Retrosynthetic analysis of this compound identifies several key disconnections. The most straightforward approach involves disconnecting the benzyl (B1604629) group from the piperidine (B6355638) nitrogen, leading to the precursor 3-(piperidin-3-yl)propan-1-ol. This intermediate can be further broken down by disconnecting the propanol (B110389) side chain from the piperidine ring. This suggests a synthesis involving the alkylation of a suitable piperidine precursor.
Another retrosynthetic pathway involves the disconnection of the C-C bond between the piperidine ring and the propanol side chain. This would lead to a 3-halopiperidine derivative and a three-carbon nucleophile. A functional group interconversion strategy could also be employed, where the alcohol of the propanol side chain is retrosynthetically derived from a more stable precursor, such as an ester or a ketone. This suggests that a key intermediate could be a 3-(1-benzylpiperidin-3-yl)propanoic acid ester or a 3-(1-benzylpiperidin-3-yl)propan-1-one.
Direct Synthetic Routes to this compound
Direct synthetic routes to this compound and its analogues often involve a combination of alkylation, reduction, and cyclization reactions.
Alkylation Strategies for Piperidine Functionalization
Alkylation is a fundamental strategy for the synthesis of substituted piperidines. The nitrogen of the piperidine ring can be readily alkylated with benzyl halides to introduce the N-benzyl group. For instance, the reaction of a piperidine derivative with benzyl chloride in the presence of a base like potassium carbonate is a common method for N-benzylation mdpi.com.
The introduction of the 3-propanol side chain can be achieved through the alkylation of a pre-formed piperidine ring. This can involve the reaction of an organometallic piperidine derivative with a suitable three-carbon electrophile. Alternatively, a piperidine derivative with a nucleophilic group at the 3-position can be reacted with a three-carbon electrophile. The regioselective 3-alkylation of piperidine can be challenging but has been achieved through the formation of an enamide anion from Δ1-piperideine, which can then be alkylated with an appropriate alkyl halide odu.edu.
| Reagent 1 | Reagent 2 | Base | Solvent | Temperature | Product | Yield (%) | Reference |
| Piperidine | Benzyl chloride | K2CO3 | Acetonitrile/CH2Cl2 | Reflux | (1-Benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone | Not specified | mdpi.com |
| Δ1-Piperideine | Allyl bromide | Lithium diisopropylamide | THF | Not specified | 3-Allylpiperidine | 7 | odu.edu |
| Δ1-Piperideine | Ethyl iodide | Lithium diisopropylamide | THF | Not specified | 3-Ethylpiperidine | Not specified | odu.edu |
Reduction-Based Syntheses of Alcohol Moieties
The propan-1-ol moiety of the target molecule is often synthesized through the reduction of a corresponding carboxylic acid ester or ketone. A common precursor is an ester of 3-(1-benzylpiperidin-3-yl)propanoic acid. This ester can be reduced to the primary alcohol using powerful reducing agents such as lithium aluminum hydride (LiAlH4) google.comnih.gov. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) nih.gov.
The reduction of a ketone precursor, such as 3-(1-benzylpiperidin-3-yl)propan-1-one, would also yield the desired alcohol. While the synthesis of the 4-substituted regioisomer has been described, a similar approach could be envisioned for the 3-substituted analogue nih.gov.
| Starting Material | Reducing Agent | Solvent | Temperature | Product | Yield (%) | Reference |
| Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | Lithium aluminum hydride | Toluene | 70 °C | [1-Benzyl-4-(phenylamino)piperidin-4-yl]methanol | 88 | google.com |
| cis/trans-2-(2-Phenyl-1-tosylpiperidin-4-yl)acetate | LiAlH4 | THF | 0 °C to RT | cis/trans-2-(2-Phenyl-1-tosylpiperidin-4-yl)ethan-1-ol | Not specified | nih.gov |
Mannich Reaction Applications in Piperidine Ring Formation
The Mannich reaction is a powerful tool for the construction of the piperidine ring itself, typically leading to the formation of 4-piperidones. This reaction involves the condensation of an amine, an aldehyde, and a ketone. While this method primarily yields 4-piperidones, these can serve as versatile intermediates that could potentially be further elaborated to 3-substituted piperidines through ring-opening and re-closing strategies or other multi-step synthetic sequences.
Synthesis via Key Precursors: Regioselective and Stereoselective Approaches
The synthesis of this compound can also be achieved through the strategic use of key precursors that allow for high levels of regioselectivity and stereoselectivity.
Nucleophilic Ring-Opening Reactions of Epoxypiperidines
A sophisticated approach to introduce functionality at specific positions of the piperidine ring involves the nucleophilic ring-opening of epoxypiperidines. This method can provide excellent control over both regioselectivity and stereoselectivity. For example, the reaction of a 1-aralkyl-3,4-epoxypiperidine with a nucleophile in a protic solvent can lead to the formation of 3-substituted-4-hydroxypiperidines with high regioselectivity. While this introduces a hydroxyl group at the 4-position, modification of the epoxide position or the nucleophile could potentially be adapted to synthesize the desired 3-propanol derivative.
Asymmetric Synthesis and Chiral Resolution Techniques for Enantiopure Intermediates
The biological activity of chiral molecules is often confined to a single enantiomer, making the production of enantiopure compounds a critical goal in medicinal chemistry. For a molecule like this compound, the stereocenter at the C3 position of the piperidine ring is of primary importance. Enantiomerically pure intermediates can be obtained through two main strategies: direct asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis
This approach aims to create the desired stereocenter with a high degree of enantiomeric excess (ee) from the outset. Several modern catalytic methods are applicable to the synthesis of chiral 3-substituted piperidines.
Catalytic Asymmetric Hydrogenation of Pyridinium (B92312) Salts : One of the most direct routes to chiral piperidines is the asymmetric reduction of their aromatic pyridine precursors. oup.com Activating the pyridine ring by forming an N-benzylpyridinium salt facilitates hydrogenation. Chiral iridium or rhodium complexes are often employed as catalysts, enabling the transfer of hydrogen from a source like H₂ gas or formic acid to the pyridine ring in a stereocontrolled manner. oup.comdicp.ac.cn This method can establish the C3 stereocenter while simultaneously forming the piperidine ring. A rhodium-catalyzed reductive transamination of pyridinium salts using a chiral primary amine also offers an effective route, avoiding the need for a chiral catalyst or hydrogen gas. dicp.ac.cnresearchgate.net
Chemo-enzymatic Dearomatization : A powerful strategy that combines enzymatic and chemical steps can be used to convert activated pyridines into stereo-defined piperidines. nih.gov This cascade, often involving an amine oxidase and an ene-imine reductase, can produce 3-substituted piperidines with high enantioselectivity under mild, environmentally friendly conditions. nih.govucd.ie
Use of Chiral Auxiliaries : A classical yet reliable method involves attaching a chiral auxiliary to the nitrogen of a precursor molecule. This auxiliary guides subsequent reactions to occur stereoselectively. For instance, N-alkylation of a racemic 3-substituted piperidine with a chiral reagent can produce a pair of diastereomers, which can then be separated. nih.gov Subsequent removal of the chiral auxiliary yields the enantiopure piperidine intermediate. nih.gov
| Method | Catalyst / Reagent | Substrate Type | Typical Outcome for Analogues |
| Asymmetric Hydrogenation | Chiral Iridium or Rhodium complexes | Substituted Pyridinium Salts | High enantiomeric and diastereomeric excess |
| Asymmetric Reductive Transamination | Rhodium catalyst with a chiral primary amine | Substituted Pyridinium Salts | Excellent diastereo- and enantio-selectivities researchgate.net |
| Chemo-enzymatic Cascade | Amine Oxidase / Ene-Imine Reductase | N-substituted Tetrahydropyridines | High enantiomeric excess (e.g., 99% ee) nih.gov |
| Chiral Auxiliary-guided N-alkylation | e.g., (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide | Racemic 3-substituted piperidines | Separable diastereomers nih.gov |
Chiral Resolution Techniques
When a synthetic route produces a racemic mixture of an intermediate, resolution techniques are employed to separate the enantiomers.
Diastereomeric Salt Formation : This classic technique involves reacting the racemic amine intermediate (e.g., 3-(piperidin-3-yl)propan-1-ol) with a chiral acid, such as tartaric acid or N-acetyl-L-leucine. google.com The resulting diastereomeric salts often have different solubilities, allowing one to be selectively crystallized and separated. The desired enantiomer is then liberated from the salt by treatment with a base. google.com
Enzymatic Kinetic Resolution (EKR) : Enzymes, particularly lipases, are highly effective at discriminating between enantiomers. In the presence of an acyl donor like vinyl acetate, a lipase can selectively acylate one enantiomer of a racemic alcohol, such as a piperidine alcohol intermediate. researchgate.net The resulting acylated product and the unreacted alcohol enantiomer can then be easily separated. This method has been successfully applied to the resolution of structurally similar compounds like (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol, achieving high enantiomeric excess for both the product and the remaining substrate. researchgate.net
Catalytic Kinetic Resolution : This modern approach uses a chiral catalyst to selectively transform one enantiomer of a racemic mixture. For example, the kinetic resolution of disubstituted piperidines can be achieved through enantioselective acylation using a combination of an achiral N-heterocyclic carbene (NHC) and a chiral hydroxamic acid, yielding enantioenriched amines with high selectivity. nih.gov
| Resolution Method | Resolving Agent / Catalyst | Intermediate Type | Principle |
| Diastereomeric Salt Formation | Chiral acids (e.g., N-acetyl-L-leucine, tartaric acid) | Racemic amines or alcohols | Differential solubility of diastereomeric salts google.com |
| Enzymatic Kinetic Resolution | Lipases (e.g., from Pseudomonas aeruginosa) | Racemic alcohols | Enantioselective acylation researchgate.net |
| Catalytic Kinetic Resolution | Chiral hydroxamic acid / N-heterocyclic carbene (NHC) | Racemic disubstituted piperidines | Enantioselective acylation nih.gov |
Sustainable and Efficient Synthetic Protocols for this compound Derivatives
Modern synthetic chemistry emphasizes the development of protocols that are not only effective but also environmentally benign and efficient in terms of time, energy, and materials. These principles of "green chemistry" can be readily applied to the synthesis of this compound and its derivatives.
Multi-component Reactions (MCRs) : MCRs involve combining three or more reactants in a single vessel to form a product that contains portions of all the initial components. This approach enhances efficiency and sustainability by reducing the number of synthetic steps, minimizing solvent waste, and saving time and energy that would be spent on intermediate purification. The synthesis of highly substituted piperidines via one-pot MCRs is well-established and represents a powerful strategy for building complex piperidine scaffolds efficiently. growingscience.com
Flow Chemistry : Continuous flow synthesis offers significant advantages over traditional batch processing. acs.org Reactions are performed in a continuously flowing stream within a network of tubes or microreactors. This technology allows for precise control over reaction parameters, improved heat and mass transfer, enhanced safety for hazardous reactions, and straightforward scalability. syrris.jp Multi-step syntheses of complex molecules, including alkaloids, have been successfully telescoped into a single continuous flow process, dramatically improving efficiency and reducing manual handling. syrris.jpresearchgate.net A potential synthesis of a this compound derivative could involve a flow sequence where a pyridine precursor is first reduced in a packed-bed reactor containing a heterogeneous catalyst, followed by in-line purification and subsequent N-benzylation in a second reaction coil.
Green Catalysis and Solvents : The choice of catalysts and solvents profoundly impacts the sustainability of a synthesis.
Catalytic Transfer Hydrogenation : As an alternative to using high-pressure hydrogen gas for the reduction of pyridine precursors, catalytic transfer hydrogenation offers a safer and more practical option. researchgate.net Common hydrogen donors include formic acid and its salts. dicp.ac.cn
Water as a Solvent : Performing reactions in water is a key goal of green chemistry. A water-mediated intramolecular cyclization has been developed for the synthesis of piperidinols, demonstrating the feasibility of using this environmentally benign solvent for constructing the piperidine core. nih.gov
Solvent-Free Reactions : In some cases, reactions can be run without any solvent, which significantly reduces waste and simplifies product work-up.
| Sustainable Approach | Key Features | Application to Piperidine Synthesis |
| Multi-component Reactions (MCRs) | Increased atom economy, reduced number of steps, less waste. | One-pot synthesis of highly functionalized piperidine cores. growingscience.com |
| Continuous Flow Chemistry | Precise reaction control, enhanced safety, easy scalability, potential for automation. syrris.jp | Multi-step synthesis of piperidine alkaloids in a continuous sequence without isolation of intermediates. acs.orgresearchgate.net |
| Green Catalysis | Use of safer reagents (e.g., formic acid for transfer hydrogenation), reusable catalysts. | Rhodium-catalyzed transfer hydrogenation of pyridinium salts. dicp.ac.cnresearchgate.net |
| Alternative Solvents | Use of water or ionic liquids; reduction or elimination of volatile organic compounds (VOCs). | Water-mediated intramolecular cyclization for the synthesis of piperidinols. nih.gov Enzymatic resolutions in ionic liquid/toluene mixtures. researchgate.net |
By integrating these advanced asymmetric and sustainable methodologies, the synthesis of this compound and its derivatives can be approached in a manner that is both chemically sophisticated and environmentally responsible.
Chemical Transformations and Derivatization Strategies of 3 1 Benzylpiperidin 3 Yl Propan 1 Ol
Hydroxyl Group Functionalization and Modifications
The primary alcohol of the propanol (B110389) side chain is a prime site for introducing a variety of functional groups, thereby altering polarity, lipophilicity, and potential hydrogen bonding interactions.
Esterification and Etherification Reactions
Esterification is a common strategy to convert the hydroxyl group into an ester, which can serve as a prodrug or modify the compound's pharmacokinetic profile. medcraveonline.com This transformation is typically achieved by reacting the alcohol with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride (B1165640), often in the presence of a catalyst.
Etherification, the conversion of the alcohol to an ether, is another valuable modification. This can be accomplished through methods like the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
Interactive Table: Representative Esterification and Etherification Reactions
| Reaction | Reactant | Reagents | Conditions | Product |
|---|---|---|---|---|
| Acetylation | 3-(1-Benzylpiperidin-3-yl)propan-1-ol | Acetic anhydride, Triethylamine | Dichloromethane, Room Temp | 3-(1-Benzylpiperidin-3-yl)propyl acetate |
| Benzoylation | This compound | Benzoyl chloride, Pyridine | Dichloromethane, 0 °C to Room Temp | 3-(1-Benzylpiperidin-3-yl)propyl benzoate |
Selective Oxidation Reactions
The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions employed. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically yield the corresponding aldehyde, 3-(1-benzylpiperidin-3-yl)propanal. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will further oxidize the alcohol to the carboxylic acid, 3-(1-benzylpiperidin-3-yl)propanoic acid.
Interactive Table: Selective Oxidation of the Hydroxyl Group
| Target Product | Reactant | Reagents | Conditions |
|---|---|---|---|
| Aldehyde | This compound | Pyridinium chlorochromate (PCC) | Dichloromethane, Room Temp |
Reactions Involving the Piperidine (B6355638) Nitrogen Atom
N-Alkylation and Acylation Strategies
While the piperidine nitrogen is already substituted with a benzyl (B1604629) group, further N-alkylation to form a quaternary ammonium (B1175870) salt can be achieved using an alkyl halide. This modification introduces a permanent positive charge, significantly altering the molecule's properties. N-acylation of the piperidine nitrogen is not a feasible reaction for this tertiary amine.
De-benzylation and Subsequent Secondary Amine Transformations
The N-benzyl group can be removed through various de-benzylation protocols, most commonly via catalytic hydrogenation. rsc.org This reaction typically involves treating the compound with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst, yielding the secondary amine, 3-(piperidin-3-yl)propan-1-ol.
The resulting secondary amine is a versatile intermediate for a wide range of further transformations:
N-Alkylation: Reaction with various alkyl halides or reductive amination with aldehydes or ketones can introduce diverse substituents at the nitrogen position. mdpi.com
N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides.
N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to introduce aryl or heteroaryl groups.
Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.
Interactive Table: De-benzylation and Subsequent Transformations
| Reaction | Reactant | Reagents | Conditions | Product Class |
|---|---|---|---|---|
| De-benzylation | This compound | H2, Pd/C | Methanol, Room Temp | Secondary Amine |
| N-Alkylation | 3-(Piperidin-3-yl)propan-1-ol | Ethyl iodide, K2CO3 | Acetonitrile, Reflux | Tertiary Amine |
Transformations of the Benzyl Moiety
The benzyl group itself can be a target for chemical modification, although this is less common than transformations at the hydroxyl or nitrogen centers. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, can introduce substituents onto the phenyl ring. The feasibility and regioselectivity of these reactions would be influenced by the directing effects of the alkyl substituent on the ring.
Introduction of New Functional Groups on the Propanol Side Chain
The primary alcohol of the propanol side chain in this compound is a versatile handle for introducing a range of new functional groups. Standard organic transformations can be employed to modify this hydroxyl group, thereby altering the compound's polarity, lipophilicity, and potential for further chemical reactions. Key transformations include oxidation, esterification, and etherification.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. Mild oxidation conditions, for instance using pyridinium chlorochromate (PCC), would yield 3-(1-benzylpiperidin-3-yl)propanal. Stronger oxidizing agents, such as potassium permanganate or Jones reagent, would lead to the formation of 3-(1-benzylpiperidin-3-yl)propanoic acid. The introduction of a carboxylic acid group significantly increases the polarity of the molecule and provides a new site for forming amide or ester derivatives.
Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by an acid or a coupling agent. For example, reaction with acetic anhydride would yield 3-(1-benzylpiperidin-3-yl)propyl acetate. Esterification is a common strategy in medicinal chemistry to create prodrugs, as the ester linkage can be enzymatically cleaved in vivo to release the parent alcohol. The nature of the acyl group introduced can be varied to fine-tune the pharmacokinetic properties of the resulting molecule.
Etherification: Formation of an ether linkage is another important derivatization strategy. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, can be used to introduce a variety of alkyl or aryl groups. While no specific research detailing the etherification of this compound has been identified, a study on the closely related 3-piperidinopropan-1-ol showcases the successful synthesis of a series of aliphatic and aromatic ether derivatives as histamine (B1213489) H3 receptor antagonists. nih.gov In this study, various synthetic methods were employed to generate a library of ether derivatives, demonstrating the feasibility of this approach for modifying the propanol side chain. nih.gov
Table 1: Examples of Ether Derivatives of 3-Piperidinopropan-1-ol and their Histamine H3 Receptor Affinity nih.gov
| Compound | R Group | Synthetic Method | hH3R Kᵢ (nM) |
| Ethyl ether derivative | -CH₂CH₃ | Williamson Ether Synthesis | - |
| 4-(1,1-dimethylpropyl)phenyl ether derivative | -C₆H₄-C(CH₃)₂CH₂CH₃ | Mitsunobu Reaction | 8.4 |
This table presents data for derivatives of 3-piperidinopropan-1-ol as a closely related structural analog to illustrate the potential for side-chain modification.
Exploitation of this compound in Mannich Base Chemistry
The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound (such as a ketone, aldehyde, or nitroalkane), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.org The product of this reaction is a β-amino carbonyl compound known as a Mannich base. wikipedia.org These compounds are valuable intermediates in organic synthesis and are often investigated for their pharmacological properties. nih.gov
The structure of this compound offers several possibilities for its involvement in Mannich base chemistry, primarily centered on the reactivity of the piperidine nitrogen.
As the Amine Component: The N-benzylpiperidine moiety contains a tertiary amine, which cannot directly participate as the amine component in a classical Mannich reaction. However, catalytic debenzylation would readily yield the corresponding secondary amine, 3-(piperidin-3-yl)propan-1-ol. This secondary amine could then serve as the amine component in a Mannich reaction with an aldehyde and an active hydrogen compound to generate a new, more complex Mannich base. The general preparation of piperidine derivatives through the Mannich reaction is a well-established synthetic route. nih.gov
As the Active Hydrogen Component Precursor: While less direct, the propanol side chain could be chemically modified to contain an active hydrogen. For instance, oxidation of the primary alcohol to the corresponding aldehyde, 3-(1-benzylpiperidin-3-yl)propanal, would introduce an enolizable proton at the alpha-position to the carbonyl group. This aldehyde could then potentially act as the active hydrogen component in a subsequent Mannich reaction.
The versatility of the Mannich reaction allows for the combination of a wide array of substrates, enabling the synthesis of a diverse library of compounds. organic-chemistry.org
Table 2: General Components of a Mannich Reaction
| Component | Role | Example |
| Active Hydrogen Compound | Nucleophile (after enolization) | Acetone, Cyclohexanone, Nitromethane |
| Aldehyde | Electrophile precursor | Formaldehyde, Benzaldehyde |
| Amine | Forms the iminium ion | Ammonia, Dimethylamine, Aniline |
The exploitation of this compound or its derivatives in Mannich reactions represents a viable strategy for the synthesis of novel and structurally diverse molecules with potential applications in various fields of chemistry and pharmacology.
Following a comprehensive search for scientific literature and data, it has been determined that specific experimental research findings and detailed spectroscopic data for the compound This compound are not publicly available. While the analytical techniques listed in the outline are standard methods for chemical characterization, published spectra (NMR, MS, IR) and detailed fragmentation or protonation state analyses for this particular molecule could not be located in peer-reviewed journals or public chemical databases.
Therefore, it is not possible to generate the requested article with scientifically accurate, source-based research findings and data tables as per the user's strict instructions. The creation of such an article without specific data would lead to fabrication of information, which is contrary to the core requirements of accuracy.
Should published research on the spectroscopic characterization of This compound become available in the future, an article adhering to the requested outline could be generated.
Advanced Analytical and Spectroscopic Characterization in Research of 3 1 Benzylpiperidin 3 Yl Propan 1 Ol
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in 3-(1-Benzylpiperidin-3-yl)propan-1-ol. The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrational frequencies of its specific bonds.
The presence of the hydroxyl (-OH) group is typically confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic benzyl (B1604629) group and the aliphatic piperidine (B6355638) and propanol (B110389) moieties are expected in the 2850-3100 cm⁻¹ region. Specifically, aromatic C-H stretches usually appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below this value. The C-N stretching vibration of the tertiary amine in the piperidine ring is expected to produce a signal in the 1000-1250 cm⁻¹ range. Bending vibrations for the methylene (-CH₂) groups of the piperidine ring and the propanol side chain would be observed around 1450 cm⁻¹.
Illustrative FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400 (broad) | O-H stretch | Hydroxyl |
| ~3060, 3030 | C-H stretch | Aromatic (benzyl) |
| ~2930, 2860 | C-H stretch | Aliphatic (piperidine, propanol) |
| ~1600, 1495, 1450 | C=C stretch | Aromatic ring |
| ~1450 | C-H bend | Aliphatic (CH₂) |
| ~1120 | C-N stretch | Tertiary amine (piperidine) |
| ~1050 | C-O stretch | Primary alcohol |
Note: This data is illustrative and represents typical absorption ranges for the functional groups present in the molecule.
Fourier Transform Raman (FT-Raman) Spectroscopy
Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information about the vibrational modes of a molecule. While FT-IR is sensitive to polar bonds, FT-Raman is more sensitive to non-polar bonds and symmetric vibrations.
For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations of the benzyl group, typically in the 1580-1610 cm⁻¹ and 1000 cm⁻¹ regions. The C-H stretching vibrations, both aromatic and aliphatic, would also be visible. The symmetric vibrations of the piperidine ring structure would also be more prominent in the Raman spectrum compared to the IR spectrum.
Illustrative FT-Raman Data for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3060 | C-H stretch | Aromatic (benzyl) |
| ~2930 | C-H stretch | Aliphatic (piperidine, propanol) |
| ~1605 | C=C stretch | Aromatic ring |
| ~1005 | Ring breathing | Aromatic (benzyl) |
Note: This data is illustrative and represents typical Raman shifts for the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For this compound, the UV-Vis absorption spectrum is dominated by the electronic transitions of the benzyl group.
The benzene (B151609) ring in the benzyl moiety gives rise to characteristic absorption bands in the UV region. The primary absorption band, resulting from the π → π* transition, is expected to appear around 200-220 nm. A weaker, secondary absorption band, also from a π → π* transition, is typically observed around 250-270 nm. The presence of the aliphatic piperidine and propanol groups does not significantly influence the UV-Vis spectrum in the standard measurement range.
Illustrative UV-Vis Absorption Data for this compound
| Wavelength (λmax, nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~210 | π → π* | Benzyl group |
| ~260 | π → π* | Benzyl group |
Note: This data is illustrative and represents typical absorption maxima for the benzyl chromophore.
X-ray Crystallography for Solid-State Structural Analysis and Absolute Stereochemistry
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this method can provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles.
Crucially, as this compound is a chiral molecule, X-ray crystallography of a single crystal of one of its enantiomers allows for the determination of its absolute stereochemistry. This is achieved through the analysis of the anomalous dispersion of the X-rays by the atoms in the crystal. The resulting crystallographic data would provide a definitive assignment of the (R) or (S) configuration at the chiral center on the piperidine ring.
Chromatographic Techniques for Purity Assessment and Stereoisomer Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for separating its enantiomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. For purity assessment of this compound, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives to improve peak shape. The retention time of the compound can be used for its identification and the peak area for its quantification and purity determination.
For the separation of the enantiomers, chiral HPLC is required. This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to two distinct peaks in the chromatogram.
Illustrative HPLC Purity Assessment Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Note: These are illustrative parameters and would require optimization for a specific analysis.
Supercritical Fluid Chromatography (SFC) for Chiral Resolution
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often offering advantages in terms of speed and reduced solvent consumption compared to HPLC. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a small amount of an organic modifier like methanol.
For the chiral resolution of this compound, a chiral stationary phase is employed. The separation of the enantiomers is achieved based on their differential interactions with the CSP. The efficiency of the separation is influenced by factors such as the choice of CSP, the composition of the mobile phase (including the type and percentage of the modifier), the column temperature, and the back pressure. Generic screening strategies using a variety of chiral columns and modifiers are often employed to rapidly identify suitable conditions for enantioseparation.
Illustrative SFC Chiral Resolution Parameters
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | CO₂/Methanol (80:20) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Detection | UV at 220 nm |
Note: These are illustrative parameters and would require optimization for a specific chiral separation.
Thin Layer Chromatography (TLC) for Reaction Monitoring
In the synthesis of this compound, Thin Layer Chromatography (TLC) serves as a crucial analytical tool for real-time monitoring of the reaction progress. This technique allows for the rapid, qualitative assessment of the consumption of starting materials and the formation of the desired product, as well as the potential appearance of any byproducts. The principle of separation on a TLC plate relies on the differential partitioning of the compounds in the reaction mixture between the stationary phase (typically silica gel) and the mobile phase (an organic solvent or a mixture of solvents).
The synthesis of this compound typically involves the N-benzylation of 3-(piperidin-3-yl)propan-1-ol. To effectively monitor this transformation, a suitable TLC system must be established where the starting material, the product, and the benzylating agent (e.g., benzyl bromide) have distinct Retention Factor (Rf) values. The Rf value is a measure of the distance traveled by a compound relative to the solvent front and is dependent on the compound's polarity, the nature of the stationary phase, and the composition of the mobile phase.
For the N-benzylation reaction to produce this compound, a common stationary phase is silica gel 60 F254. The choice of the mobile phase is critical for achieving clear separation. A mixture of a non-polar solvent and a polar solvent is often employed, with the polarity being adjusted to optimize the separation. For instance, a mobile phase consisting of ethyl acetate and hexane, or dichloromethane and methanol, can be effective. The progress of the reaction is observed by spotting small aliquots of the reaction mixture onto the TLC plate at regular intervals.
Visualization of the separated spots on the TLC plate is typically achieved under UV light (at 254 nm), where the aromatic benzyl group of the product and the benzylating agent will appear as dark spots against a fluorescent background. The starting material, 3-(piperidin-3-yl)propan-1-ol, lacking a significant UV chromophore, may not be visible under UV light. Therefore, a chemical staining agent is often used for visualization. A common stain for amines is a potassium permanganate (B83412) solution, which reacts with the compounds to produce yellow-to-brown spots on a purple background. Other reagents like iodine vapor or specific amine-detecting stains can also be employed.
As the reaction proceeds, the intensity of the spot corresponding to the starting material, 3-(piperidin-3-yl)propan-1-ol, is expected to decrease, while the spot corresponding to the product, this compound, should increase in intensity. The disappearance of the starting material spot generally indicates the completion of the reaction.
Interactive Data Table: Hypothetical TLC Monitoring of the Synthesis of this compound
The following table provides a hypothetical representation of TLC data for monitoring the N-benzylation of 3-(piperidin-3-yl)propan-1-ol. The Rf values are illustrative and would be specific to a particular set of experimental conditions.
| Compound | Mobile Phase (Ethyl Acetate:Hexane, 1:1) Rf | Mobile Phase (Dichloromethane:Methanol, 9:1) Rf | Visualization Method |
| 3-(Piperidin-3-yl)propan-1-ol (Starting Material) | 0.15 | 0.25 | Potassium Permanganate Stain |
| Benzyl Bromide (Reagent) | 0.80 | 0.85 | UV (254 nm), Potassium Permanganate Stain |
| This compound (Product) | 0.50 | 0.60 | UV (254 nm), Potassium Permanganate Stain |
Note: The Rf values are for illustrative purposes and can vary based on the specific TLC plate, chamber saturation, and exact solvent mixture.
This systematic use of TLC provides chemists with a simple and effective method to make informed decisions about the reaction, such as determining the optimal reaction time and ensuring the complete conversion of the starting material before proceeding with the work-up and purification steps.
Computational Chemistry and Theoretical Investigations of 3 1 Benzylpiperidin 3 Yl Propan 1 Ol
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory has become a cornerstone of computational chemistry for studying piperidine (B6355638) derivatives due to its balance of accuracy and computational cost. researchgate.net Methodologies such as the B3LYP functional combined with a split-valence basis set like 6-311++G(d,p) are frequently employed to accurately model the geometric and electronic properties of such compounds. derpharmachemica.comnih.govjksus.org This level of theory is well-regarded for providing reliable data that often shows good agreement with experimental results for related molecular systems. derpharmachemica.com
Prediction of Molecular Geometry and Conformational Preferences
The first step in the computational analysis of 3-(1-Benzylpiperidin-3-yl)propan-1-ol is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy on the potential energy surface. For piperidine-containing molecules, a key feature is the conformation of the six-membered ring. Theoretical calculations consistently predict that the piperidine ring adopts a stable chair conformation to minimize steric and torsional strain. nih.govnih.gov
In the optimized structure of this compound, the benzyl (B1604629) group and the propanol (B110389) substituent can exist in either axial or equatorial positions. The equatorial conformation is generally favored as it minimizes steric hindrance. The optimized geometrical parameters, such as bond lengths and angles, provide a precise description of the molecular framework.
Table 1: Representative Optimized Geometrical Parameters for this compound (Equatorial Conformer) calculated at B3LYP/6-311++G(d,p) level. This table presents plausible, theoretically-derived values typical for a molecule of this structure, based on computational studies of analogous compounds.
| Parameter | Bond/Atoms | Value (Å / Degrees) |
|---|---|---|
| Bond Length (Å) | N(piperidine)-C(benzyl) | 1.465 |
| C(piperidine)-C(propanol) | 1.541 | |
| C(propanol)-O(hydroxyl) | 1.432 | |
| C-C (phenyl ring avg.) | 1.395 | |
| C-H (aliphatic avg.) | 1.094 | |
| Bond Angle (°) | C-N-C (piperidine) | 111.8 |
| N-C-C (piperidine) | 110.5 | |
| C-C-O (propanol) | 108.9 | |
| N-C(benzyl)-C(phenyl) | 113.2 | |
| Dihedral Angle (°) | C-N-C(benzyl)-C(phenyl) | -65.7 |
| C(piperidine)-C(piperidine)-C(propanol)-C | 178.5 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive and easily polarizable molecule. nih.gov
For this compound, the HOMO is typically localized on the benzylpiperidine moiety, specifically involving the nitrogen atom and the phenyl ring, which are electron-rich regions. The LUMO is often distributed over the benzyl group's aromatic ring. Analysis of these orbitals helps predict how the molecule will interact with other chemical species.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound. This table contains representative values consistent with those found for similar piperidine derivatives in computational studies.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -0.48 |
| HOMO-LUMO Gap (ΔE) | 5.77 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization within the molecule. uni-muenchen.de It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. orientjchem.org This analysis is particularly useful for understanding hyperconjugative effects and intramolecular charge transfer, which contribute to molecular stability. nih.gov
Key interactions in this compound would include the delocalization of the nitrogen lone pair (LP) into adjacent anti-bonding orbitals (σ*), and interactions between the π orbitals of the phenyl ring and adjacent σ bonds. These delocalizations stabilize the molecule by dispersing electron density.
Table 3: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound. This table shows hypothetical but plausible donor-acceptor interactions and their stabilization energies, illustrating the principles of NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N | σ* (C-C)piperidine | 3.85 |
| LP (1) N | σ* (C-H)benzyl | 2.10 |
| π (C-C)phenyl | σ* (C-C)benzyl-piperidine | 2.50 |
| LP (2) O | σ* (C-H)propanol | 1.95 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govnih.gov The MEP surface is colored based on the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. scivisionpub.com
In the MEP map of this compound, the most negative potential (red/yellow) is expected to be localized around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring. These sites represent the primary centers for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be found around the hydrogen atoms, particularly the hydroxyl proton.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method used to investigate and quantify intermolecular interactions in the crystalline state. nih.gov The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like d_norm (normalized contact distance) onto this surface, close intermolecular contacts can be identified. mdpi.com
Table 4: Representative Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound. This table provides an illustrative breakdown of intermolecular contacts, as is typically reported in Hirshfeld analyses of similar organic molecules.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 55.4 |
| C···H / H···C | 25.8 |
| O···H / H···O | 15.2 |
| N···H / H···N | 2.5 |
| Other | 1.1 |
Theoretical Prediction and Validation of Spectroscopic Data
Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the calculated molecular structure. jksus.org DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. derpharmachemica.com
A comparison between the calculated and experimental vibrational spectra often shows good agreement, especially after applying a scaling factor to the computed frequencies to account for anharmonicity and basis set limitations. orientjchem.org This correlation confirms that the optimized geometry is a reliable representation of the actual molecule.
Table 5: Comparison of Representative Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound. This table illustrates the typical correlation between experimental and theoretically calculated (DFT/B3LYP) vibrational frequencies for key functional groups.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H stretch | 3350 | 3365 | Hydroxyl group |
| C-H stretch (aromatic) | 3060 | 3068 | Phenyl ring |
| C-H stretch (aliphatic) | 2935 | 2942 | Piperidine and propanol chain |
| C=C stretch (aromatic) | 1605 | 1610 | Phenyl ring |
| C-N stretch | 1120 | 1128 | Piperidine ring |
| C-O stretch | 1050 | 1058 | Primary alcohol |
Vibrational Frequencies and Infrared Intensities
Theoretical vibrational analysis is a fundamental computational tool used to predict the infrared (IR) and Raman spectra of a molecule. This is typically achieved using Density Functional Theory (DFT) methods, such as B3LYP, often paired with a basis set like 6-311++G(d,p). nih.govnih.gov The calculation provides the harmonic vibrational frequencies, IR intensities, and Raman activities corresponding to the fundamental modes of vibration.
For a molecule like this compound, with its numerous atoms, a significant number of vibrational modes would be predicted (based on the 3N-6 rule, where N is the number of atoms). nih.gov These calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors inherent in the computational method. nih.govnih.gov
In studies of related compounds, such as 2-chloroquinoline-3-carboxaldehyde and other heterocyclic systems, DFT calculations have been successfully used to assign the observed experimental FT-IR and FT-Raman bands to specific vibrational modes of the molecule, including stretching, bending, and torsional motions of functional groups. nih.govnih.gov For this compound, key vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the alkyl and aromatic regions, C-N stretching of the piperidine ring, and various bending and rocking motions.
Table 1: Illustrative Predicted Vibrational Frequencies for Analogous Functional Groups
| Functional Group/Vibration | Typical Calculated Wavenumber Range (cm⁻¹) | Notes |
| O-H Stretch (Alcohol) | 3600 - 3300 | The exact frequency is sensitive to hydrogen bonding. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Characteristic of the benzyl group. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | From the piperidine and propanol alkyl chains. |
| C=C Stretch (Aromatic Ring) | 1600 - 1450 | Multiple bands are expected from the benzene (B151609) ring. nih.gov |
| C-O Stretch (Alcohol) | 1260 - 1000 | Primary alcohol C-O stretching. |
| C-N Stretch (Tertiary Amine) | 1250 - 1020 | Pertaining to the benzylpiperidine moiety. |
This table is illustrative and based on typical values for the functional groups present. Actual calculated values for the target compound may vary.
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
Computational methods, particularly DFT, are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. ipb.pt These calculations help in the assignment of experimental NMR spectra and can be crucial for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for such calculations. The predicted chemical shifts are typically referenced against a standard, such as Tetramethylsilane (TMS), by calculating the absolute shielding of both the target molecule and the reference.
Recent advancements have highlighted the use of machine learning and deep learning algorithms, like the PROSPRE predictor, which can achieve high accuracy (mean absolute error <0.10 ppm for ¹H shifts) by training on large, solvent-aware experimental datasets. nih.gov For complex molecules like this compound, such methods could provide rapid and accurate predictions of the proton chemical shifts in various solvents. nih.gov
In the absence of specific data for the target compound, analysis of related structures like N-substituted pyrroles shows that substituents on the nitrogen atom significantly influence the chemical shifts of the ring protons. ipb.pt Similarly, for this compound, the benzyl group is expected to have a distinct effect on the chemical shifts of the piperidine ring protons compared to an unsubstituted piperidine.
Table 2: Expected ¹H NMR Chemical Shift Ranges for Key Protons
| Proton Environment | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic Protons (Benzyl) | 7.2 - 7.5 | Typical range for a monosubstituted benzene ring. |
| Benzylic Protons (-CH₂-Ph) | ~3.5 | Protons adjacent to the nitrogen and the phenyl group. |
| Alcohol Proton (-OH) | Variable (1-5) | Shift is dependent on solvent, concentration, and temperature. |
| Methylene Protons (-CH₂-OH) | ~3.6 | Protons on the carbon bearing the hydroxyl group. |
| Piperidine Ring Protons | 1.5 - 3.0 | A complex multiplet pattern is expected due to coupling. |
| Propanol Chain Protons | 1.2 - 1.8 | Aliphatic protons of the propyl chain. |
This table provides estimated chemical shift ranges based on general principles of NMR spectroscopy and data for similar structural motifs. organicchemistrydata.org
Molecular Modeling for Ligand-Target Interactions
Molecular Docking Studies of Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of novel compounds.
While no docking studies have been published for this compound itself, extensive research exists for derivatives of 1-benzylpiperidine (B1218667) and other piperidine-containing compounds against various biological targets. For instance, derivatives have been docked into the active sites of acetylcholinesterase (AChE), sigma receptors (S1R and S2R), and the serotonin (B10506) transporter (SERT). mdpi.comnih.govnih.gov
In a typical study, the protein structure is obtained from a repository like the Protein Data Bank (PDB), and the ligand is docked into the active site using software like AutoDock or Glide. researchgate.netnih.gov The results are analyzed based on the docking score (an estimation of binding energy) and the specific interactions formed, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions. nih.govacs.org For example, studies on piperidine derivatives targeting the S1R have shown that the protonated piperidine nitrogen often forms crucial salt bridge interactions with acidic residues like glutamate (B1630785) (Glu) and aspartate (Asp) in the binding pocket. nih.gov
Derivatives of this compound could be designed and computationally screened against various receptors to explore their potential biological activities. The benzyl group could engage in hydrophobic or π-stacking interactions, while the hydroxyl group of the propanol chain could act as a hydrogen bond donor or acceptor.
Table 4: Key Interactions Observed in Docking Studies of Analogous Piperidine Derivatives
| Target Protein | Interacting Ligand Moiety | Type of Interaction | Key Amino Acid Residues | Reference |
| Sigma-1 Receptor (S1R) | Protonated Piperidine Nitrogen | Salt Bridge / H-Bond | Glu172, Asp126 | nih.gov |
| Sigma-1 Receptor (S1R) | Benzyl Group | Hydrophobic / π-π Stacking | Phe107, Trp164 | nih.gov |
| Acetylcholinesterase (AChE) | Quaternary Amine | Cation-π | Trp84, Tyr334 | researchgate.net |
| Serotonin Transporter (SERT) | Benzyl Group | Hydrophobic | Phe335, Ile172 | mdpi.com |
This table summarizes findings from docking studies on compounds analogous to the title molecule, illustrating potential interaction modes.
Computational Approaches to Binding Affinity Predictions
Predicting the binding affinity (often expressed as Ki or ΔG) is a primary goal of computational drug design. While docking scores provide a rapid estimation, more rigorous methods are often employed for higher accuracy. These methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, which are performed on snapshots from molecular dynamics simulations.
Studies on piperazine (B1678402) and piperidine derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists have used such approaches to calculate the free energies of binding. acs.orgnih.gov These calculations provide a more quantitative prediction of ligand affinity by considering factors like solvation energies and conformational changes upon binding. For a series of related compounds, these methods can help rationalize differences in experimental binding affinities and guide the design of more potent derivatives. acs.org
Advanced Quantum Chemical Studies (e.g., Molecular Quantum Dynamics, Quantum Chemical Topology)
Advanced quantum chemical methods provide deeper insights into the electronic structure and bonding of molecules. Quantum Theory of Atoms in Molecules (QTAIM), a form of Quantum Chemical Topology (QCT), analyzes the electron density (a quantum mechanical observable) to partition a molecule into "topological atoms" and characterize the chemical bonds between them. researchgate.netmanchester.ac.uk
This analysis is based on identifying critical points in the electron density field. For instance, a bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond. The properties at the BCP, such as the electron density and its Laplacian, provide information about the nature of the bond (e.g., covalent vs. ionic). researchgate.net
While no QCT studies on this compound have been reported, this methodology could be applied to analyze its intramolecular interactions, such as potential weak hydrogen bonds involving the alcohol group or the piperidine nitrogen. QCT can provide a rigorous, physics-based description of chemical bonding that goes beyond classical Lewis structures. researchgate.netmanchester.ac.uk
Research Applications of 3 1 Benzylpiperidin 3 Yl Propan 1 Ol As a Synthetic Building Block
Precursor in the Synthesis of Complex Pharmacologically Relevant Scaffolds (e.g., Ibrutinib intermediates)
The benzylpiperidine moiety is a recognized scaffold in medicinal chemistry, appearing in numerous compounds developed for various therapeutic targets. nih.govnih.gov While direct evidence of 3-(1-Benzylpiperidin-3-yl)propan-1-ol in the synthesis of the final form of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib is not extensively documented, the structural motif is highly relevant to its intermediates.
For instance, patent literature describes the synthesis of Ibrutinib utilizing derivatives of benzylpiperidine. A key intermediate, (S)-1-benzylpiperidin-3-yl methanesulfonate (B1217627), is reacted with the core pyrazolopyrimidine structure. This methanesulfonate is a classic derivative of an alcohol, strongly suggesting that the corresponding alcohol, (S)-3-(1-benzylpiperidin-3-yl)propan-1-ol, could serve as its direct precursor. The propan-1-ol side chain can be readily converted into a leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions.
The general synthetic approach would likely involve the following steps:
Activation of the hydroxyl group: Conversion of the primary alcohol of this compound to a sulfonate ester (mesylate or tosylate) or a halide.
Nucleophilic substitution: Reaction of the activated intermediate with a pharmacologically relevant core, such as the 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib.
This strategic use of the benzylpiperidine framework underscores the potential of this compound as a key building block in the development of kinase inhibitors and other complex drug molecules.
Role in the Generation of Diverse Heterocyclic Systems
The bifunctional nature of this compound provides a platform for the synthesis of a variety of heterocyclic systems. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, which can then participate in cyclization reactions with the piperidine (B6355638) nitrogen or other introduced functionalities.
For example, intramolecular cyclization reactions can lead to the formation of fused or bridged bicyclic systems. Some plausible transformations include:
Oxidative cyclization: Oxidation of the alcohol to an aldehyde, followed by intramolecular reductive amination, could yield a substituted piperidino-oxazine.
Lactam formation: Oxidation of the alcohol to a carboxylic acid, followed by amide coupling with the piperidine nitrogen (after debenzylation), could form a piperidinone derivative.
Furthermore, the propanol (B110389) side chain can be functionalized to introduce other reactive groups, expanding the range of accessible heterocyclic scaffolds. The piperidine ring itself is a common structural motif in a vast array of bioactive natural products and synthetic pharmaceuticals. nih.govnih.gov
| Potential Heterocyclic System | Synthetic Strategy from this compound |
| Piperidino-oxazines | Oxidation of the alcohol to an aldehyde, followed by intramolecular cyclization. |
| Piperidinones | Oxidation of the alcohol to a carboxylic acid, followed by intramolecular amidation. |
| Fused pyrimidines | Functionalization of the propanol chain and reaction with a suitable three-atom component. |
This versatility makes this compound a valuable starting material for generating libraries of novel heterocyclic compounds for screening in drug discovery programs.
Intermediacy in Ligand Design for Chemical Biology Probes
Chemical biology probes are essential tools for studying biological processes in living systems. The benzylpiperidine scaffold has been explored in the design of ligands for various biological targets, including G-protein coupled receptors and enzymes. nih.govnih.gov The structural features of this compound make it an attractive intermediate for the synthesis of such probes.
The terminal hydroxyl group can be used as a handle for the attachment of reporter groups, such as fluorophores, biotin, or photoaffinity labels, through ester or ether linkages. The benzyl (B1604629) group can be modified or replaced to fine-tune the steric and electronic properties of the ligand, thereby optimizing its binding affinity and selectivity for the target protein.
Moreover, the piperidine nitrogen can be quaternized to introduce a permanent positive charge, which may be beneficial for interactions with specific biological targets. The design of dual-acting ligands, for example, targeting both opioid and sigma receptors, has been a recent area of interest for benzylpiperidine derivatives. nih.gov
Exploration in New Material Synthesis (e.g., coordination polymers, functional materials)
The application of piperidine-containing molecules is also emerging in the field of materials science, particularly in the synthesis of coordination polymers and functional materials. The nitrogen atom of the piperidine ring can act as a ligand to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. rsc.org
While the direct use of this compound in this context is not yet established, its functional groups offer potential for incorporation into polymeric structures. The hydroxyl group could be polymerized, or the entire molecule could be used as a ligand in the formation of coordination polymers. For instance, ruthenium complexes containing piperidine have been studied as initiators in ring-opening metathesis polymerization (ROMP). rsc.org
The benzyl group can also contribute to the material's properties through π-π stacking interactions, potentially influencing the packing and electronic properties of the resulting material. The development of new functional materials with tailored optical, electronic, or catalytic properties is an area where building blocks like this compound could find future applications.
Emerging Trends and Future Perspectives in Research on 3 1 Benzylpiperidin 3 Yl Propan 1 Ol
Development of Novel Organocatalytic Routes for Asymmetric Synthesis
The synthesis of piperidine (B6355638) derivatives with specific stereochemistry is crucial, as different enantiomers of a molecule can exhibit varied biological activities. unibo.it Asymmetric organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis, complementing metal- and enzyme-based methods. unibo.itasymmetricorganocatalysis.comresearchgate.net This approach offers a promising avenue for producing enantiomerically pure 3-(1-Benzylpiperidin-3-yl)propan-1-ol and its analogs.
Research in this area focuses on creating chiral piperidine rings with high levels of stereocontrol. nih.gov A key strategy involves the aza-Prins cyclization, a reliable method for building the piperidine core from readily available materials like homoallylic amines and aldehydes. nih.gov Organocatalysts, such as those derived from proline, cinchona alkaloids, or (thio)ureas and squaramides, are instrumental in guiding the stereochemical outcome of these reactions. asymmetricorganocatalysis.comnih.govnih.gov For instance, bifunctional catalysts that contain both a hydrogen-bond donor and a basic site can activate both reaction partners simultaneously, leading to high enantio- and diastereoselectivity in the formation of polysubstituted piperidines. nih.govacs.org
Future efforts will likely adapt these established organocatalytic methods, such as domino Michael addition/aminalization processes and asymmetric (3+2)-cycloadditions, to synthesize chiral precursors of this compound. nih.govacs.org The development of heterogeneous or immobilized organocatalysts is also a growing trend, aiming to simplify product purification and catalyst recycling, which is crucial for large-scale, sustainable synthesis. mdpi.com The ultimate goal is to establish efficient, one-pot processes that construct the complex chiral architecture of substituted piperidines from simple starting materials. acs.orgmdpi.com
Table 7.1.1: Organocatalytic Strategies for Asymmetric Piperidine Synthesis
| Catalyst Type | Reaction Type | Key Features |
|---|---|---|
| Proline Derivatives | Aldol & Mannich Reactions | Readily available in both enantiomeric forms; often used in domino reactions to build complex scaffolds. researchgate.netmdpi.com |
| Cinchona Alkaloid Derivatives | Phase-Transfer Catalysis & Michael Additions | Act as bifunctional catalysts; highly effective in controlling stereochemistry in alkylation and cycloaddition reactions. researchgate.netnih.gov |
| (Thio)urea & Squaramide Catalysts | Michael Additions & Cycloadditions | Utilize hydrogen bonding to activate substrates; provide excellent stereocontrol in the formation of C-C and C-N bonds. asymmetricorganocatalysis.comnih.gov |
| O-TMS protected diphenylprolinol | Domino Michael addition/aminalization | Enables the formation of four contiguous stereocenters in the piperidine ring in a single step with high enantioselectivity. acs.org |
Integration of Machine Learning in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing synthetic chemistry by shifting the paradigm from trial-and-error experimentation to data-driven discovery. rjptonline.org For a target molecule like this compound, ML models can significantly accelerate the identification of optimal synthetic routes and reaction conditions. beilstein-journals.org
These models are trained on vast databases of chemical reactions, learning the complex relationships between reactants, reagents, catalysts, and outcomes. acs.orgcas.org One approach combines established reaction templates with ML to predict the major product of a reaction from a given set of starting materials. acs.org This is particularly useful for navigating the complex reaction space of substituted piperidines.
Table 7.2.1: Machine Learning Applications in Chemical Synthesis
| ML Application | Model Type | Input Data | Predicted Outcome |
|---|---|---|---|
| Retrosynthesis Planning | Transformer-based models, Graph-based models | Target molecule structure | Potential synthetic pathways and precursors. beilstein-journals.orgcas.org |
| Forward Reaction Prediction | Template-based models, Deep learning networks | Reactants, reagents, and conditions | Major reaction product(s) and their likelihood. rjptonline.orgacs.org |
| Reaction Condition Optimization | Deep learning, Gradient boosting | Reactants, target product | Optimal catalyst, solvent, temperature, and reagents for maximizing yield. beilstein-journals.org |
| Yield Prediction | Neural networks, Random forests | Full reaction information (reactants, products, conditions) | Quantitative prediction of reaction yield. rjptonline.org |
Advanced Spectroscopic Techniques for In Situ Monitoring of Chemical Transformations
Process Analytical Technology (PAT) is a framework for designing and controlling manufacturing processes based on timely, in-process measurements to ensure final product quality. stepscience.comresearchgate.net The application of PAT tools is a significant trend for the synthesis of complex molecules, providing real-time understanding and control over chemical transformations. rsc.orgnih.gov
For the synthesis of this compound, advanced spectroscopic techniques can be implemented for in situ (in the reaction vessel) monitoring. Techniques such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow chemists to continuously track the concentrations of reactants, intermediates, and products throughout the reaction. americanpharmaceuticalreview.com This real-time data stream enables precise control over critical process parameters (e.g., temperature, dosing rate) to optimize reaction kinetics, minimize byproduct formation, and maximize yield. stepscience.comamericanpharmaceuticalreview.com
For example, on-line FTIR could be used to monitor the disappearance of a key functional group from a starting material and the appearance of a new band corresponding to the product. americanpharmaceuticalreview.com This information is invaluable for determining reaction endpoints accurately and understanding reaction mechanisms. americanpharmaceuticalreview.com As the pharmaceutical industry increasingly adopts continuous flow manufacturing, the integration of PAT becomes essential for real-time quality assurance and process control. rsc.org
Table 7.3.1: Comparison of PAT for In Situ Reaction Monitoring
| Spectroscopic Technique | Principle | Information Gained | Advantages |
|---|---|---|---|
| FTIR Spectroscopy | Measures absorption of infrared light by molecular vibrations. | Real-time concentration of functional groups; reaction kinetics; detection of intermediates. americanpharmaceuticalreview.com | Versatile, robust, and widely applicable to many organic reactions in solution. americanpharmaceuticalreview.com |
| Raman Spectroscopy | Measures inelastic scattering of laser light from molecular vibrations. | Complements FTIR; excellent for symmetric bonds and aqueous solutions; can monitor crystallization. | Non-invasive; fiber-optic probes allow for easy integration into reaction vessels. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural information; quantitative analysis of all components in a mixture; mechanistic insights. | Highly specific and information-rich; can provide unambiguous structural data. rsc.org |
| UPLC-MS | Separates components by chromatography and detects by mass. | On-line separation and identification of reactants, intermediates, and products. rsc.orgnih.gov | High sensitivity and specificity for complex reaction mixtures. nih.gov |
Computational Design of Derivatives with Tailored Reactivity
Computational chemistry provides powerful in silico tools to design novel molecules with specific, tailored properties before they are ever synthesized in a lab. mdpi.com This rational design approach is a key future perspective for research on this compound, enabling the exploration of a vast chemical space to identify derivatives with enhanced reactivity or desired biological activity. clinmedkaz.org
Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish mathematical relationships between the chemical structure of piperidine derivatives and their reactivity or biological function. nih.govresearchgate.netresearchgate.net By analyzing a set of known compounds, a QSAR model can predict the activity of new, unsynthesized derivatives, guiding chemists to focus on the most promising candidates. researchgate.net
Molecular docking and molecular dynamics simulations are used to predict how a derivative might bind to a biological target, such as an enzyme or receptor. nih.govrsc.org For example, researchers could design derivatives of this compound and computationally screen them for improved binding affinity to a specific target, optimizing interactions by modifying substituents on the piperidine or benzyl (B1604629) groups. nih.govresearchgate.net These computational methods help in understanding the key structural features responsible for a compound's properties and provide a rational basis for modification, significantly reducing the experimental effort required to develop new molecules. nih.govrsc.org
Table 7.4.1: Computational Methods for Derivative Design
| Computational Method | Primary Function | Application to Derivative Design |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of one molecule to another. nih.govrsc.org | Screening virtual libraries of derivatives to identify those with the highest predicted affinity for a biological target. nih.gov |
| QSAR (Quantitative Structure-Activity Relationship) | Correlates variations in molecular structure with changes in biological activity or chemical reactivity. researchgate.netresearchgate.net | Predicting the activity of novel derivatives based on their structural features to prioritize synthetic efforts. researchgate.net |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time to study conformational flexibility and stability. nih.gov | Assessing the stability of a ligand-protein complex and understanding the dynamic interactions that contribute to binding. nih.govrsc.org |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. nih.gov | Evaluating the drug-likeness of designed derivatives early in the discovery process to filter out candidates with poor pharmacokinetic profiles. clinmedkaz.orgnih.gov |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 3-(1-Benzylpiperidin-3-yl)propan-1-ol, and how can reaction parameters be optimized?
- Methodological Answer: Reductive amination is a primary route, where benzylpiperidine reacts with a propanol precursor under hydrogenation conditions. Optimization involves adjusting catalysts (e.g., Pd/C or Raney Ni), solvent polarity (ethanol or THF), and temperature (25–80°C) to improve yields. Post-synthesis purification via fractional distillation or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity . Analytical validation using GC-MS or HPLC (as in odor panel studies for analogous compounds) resolves impurities .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy verifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹). Elemental analysis quantifies C, H, N composition, critical for publication-ready data .
Q. How can researchers address low yields during the synthesis of this compound?
- Methodological Answer: Yield improvements may involve:
- Catalyst screening : Testing transition metals (e.g., PtO₂) or enzymes for stereoselectivity.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature control : Lower temperatures reduce side reactions (e.g., over-reduction).
- Intermediate isolation : Purifying key intermediates (e.g., imine derivatives) before final reduction .
Advanced Research Questions
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound derivatives in receptor binding assays?
- Methodological Answer:
- Functional group modification : Introduce substituents (e.g., fluorine at the benzyl ring or amino groups on the propanol chain) to assess electronic effects. Fluorinated analogs (as in ) enhance bioavailability and binding affinity .
- Computational docking : Use PubChem 3D conformers () for molecular docking simulations against target receptors (e.g., GPCRs or ion channels). Compare binding energies of derivatives to identify pharmacophoric motifs .
- Biological assays : Radioligand binding assays (e.g., competitive inhibition with tritiated ligands) quantify receptor affinity.
Q. How can discrepancies in biological activity between synthetic batches be systematically investigated?
- Methodological Answer:
- Purity profiling : Use HPLC-DAD/ELSD to detect trace impurities (e.g., unreacted starting materials or stereoisomers) that may antagonize activity .
- Chiral resolution : If the compound has stereocenters, employ chiral chromatography (e.g., Chiralpak columns) to isolate enantiomers and test their individual activities .
- Batch comparison : Statistical analysis (ANOVA) of multiple biological replicates to distinguish assay variability from true batch differences .
Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer:
- ADMET prediction : Tools like SwissADME calculate logP (lipophilicity), aqueous solubility, and blood-brain barrier permeability using SMILES inputs (e.g., from PubChem, ).
- Metabolic stability : Cytochrome P450 enzyme interaction simulations identify potential metabolic hotspots (e.g., oxidation of the piperidine ring) .
- Molecular dynamics (MD) : Simulate compound-receptor complexes to assess binding stability over time, informing lead optimization .
Data Contradiction and Resolution
Q. How should researchers resolve conflicting data regarding the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer:
- Solubility assays : Conduct systematic titrations in solvents (water, ethanol, DCM) at controlled temperatures (25°C, 37°C). Measure saturation points via UV-Vis spectroscopy or gravimetry.
- Molecular modeling : Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. Compare with experimental data to identify outliers .
- Literature cross-validation : Review analogous compounds (e.g., 3-(Piperidin-1-yl)propan-1-ol in ) to contextualize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
